molecular formula C15H10Cl2N2S B8339317 5-(4-Methylphenyl)-4,6-dichloro-2-(2-thienyl)pyrimidine

5-(4-Methylphenyl)-4,6-dichloro-2-(2-thienyl)pyrimidine

Cat. No.: B8339317
M. Wt: 321.2 g/mol
InChI Key: MEYNSFCOUWUKOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Methylphenyl)-4,6-dichloro-2-(2-thienyl)pyrimidine is a useful research compound. Its molecular formula is C15H10Cl2N2S and its molecular weight is 321.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H10Cl2N2S

Molecular Weight

321.2 g/mol

IUPAC Name

4,6-dichloro-5-(4-methylphenyl)-2-thiophen-2-ylpyrimidine

InChI

InChI=1S/C15H10Cl2N2S/c1-9-4-6-10(7-5-9)12-13(16)18-15(19-14(12)17)11-3-2-8-20-11/h2-8H,1H3

InChI Key

MEYNSFCOUWUKOG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N=C(N=C2Cl)C3=CC=CS3)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of thiophene (1.69 g) in anhydrous tetrahydrofuran (20 ml) is added dropwise a 1.6M n-butyl lithium/n-hexane solution (11.4 ml) at 0° C. under argon atmosphere over a period of 30 minutes. To the mixture is added dropwise and gradually a solution of 5-(4-methylphenyl)-4,6-dichloropyrimidine (4.0 g) in anhydrous tetrahydrofuran (5 ml) at -60° C. The mixture is warmed to 0° C., and stirred for 1.5 hour. After the reaction is complete, to the mixture are added acetic acid (1.5 g) and water (0.25 g), and further added thereto a solution of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (5.70 g) in tetrahydrofuran (5 ml), and the mixture is stirred at 0° C. for one hour. The mixture is treated with an active charcoal, and extracted with a mixture of ethyl acetate and aqueous citric acid solution. The extract is washed, dried and evaporated to remove the solvent. The residue is purified by silica gel column chromatography (solvent; n-hexane/ethyl acetate=50:1) to give 5-(4-methylphenyl)-4,6-dichloro-2-(2-thienyl)pyrimidine (2.64 g) as powder.
Name
Quantity
0.25 g
Type
solvent
Reaction Step One
Quantity
1.5 g
Type
solvent
Reaction Step One
Quantity
1.69 g
Type
reactant
Reaction Step Two
Name
n-butyl lithium n-hexane
Quantity
11.4 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
4 g
Type
reactant
Reaction Step Three
Quantity
5.7 g
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
5 mL
Type
solvent
Reaction Step Six

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.